Cas no 227199-07-7 (N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide is a chloroacetamide derivative featuring a benzodioxole moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive chloroacetyl group enables efficient functionalization, while the benzodioxole ring enhances stability and potential bioactivity. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its ability to serve as a precursor for heterocyclic compounds. Its well-defined structure and purity ensure consistent performance in reactions such as nucleophilic substitutions and condensations. Suitable for controlled laboratory use, it requires proper handling due to its reactivity.
N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide structure
227199-07-7 structure
Product Name:N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide
CAS No:227199-07-7
MF:C9H8ClNO3
MW:213.617721557617
MDL:MFCD00245737
CID:288787
PubChem ID:735851
Update Time:2025-05-25

N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide Chemical and Physical Properties

Names and Identifiers

    • N-Benzo[1,3]dioxol-5-yl-2-chloro-acetamide
    • N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide
    • N-1,3-Benzodioxol-5-yl-2-chloroacetamide
    • N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide
    • CS-0131274
    • n-benzo[3,4-d]1,3-dioxolan-5-yl-2-chloroethanamide
    • MFCD00245737
    • EN300-01620
    • Z56862739
    • 227199-07-7
    • F0239-0335
    • DTXSID10352860
    • CHEMBL600908
    • D82008
    • J-523152
    • SCHEMBL4008895
    • HMS2638F15
    • N-(1, 3-benzodioxol-5-yl)-2-chloroacetamide
    • GNF-Pf-2243
    • AKOS000265026
    • SR-01000317975
    • JS-031C
    • SR-01000317975-1
    • SMR000285468
    • FT-0676733
    • N-(1,3-dioxaindan-5-yl)-2-chloroacetamide
    • n-benzo[3,4-d]-1,3-dioxolan-5-yl-2-chloroethanamide
    • N~1~-(1,3-BENZODIOXOL-5-YL)-2-CHLOROACETAMIDE
    • HMS3359M09
    • MLS000693619
    • N-(benzo[d][1,3]dioxol-5-yl)-2-chloroacetamide
    • ALBB-002420
    • BBL007970
    • STK231357
    • MDL: MFCD00245737
    • Inchi: 1S/C9H8ClNO3/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,11,12)
    • InChI Key: HBIYZYYNHWRQMC-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC2=C(C=1)OCO2)=O

Computed Properties

  • Exact Mass: 213.01900
  • Monoisotopic Mass: 213.019271
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 47.6

Experimental Properties

  • Density: 1.472
  • Melting Point: 155-156
  • Boiling Point: 399.5 °C at 760 mmHg
  • Flash Point: 195.4 °C
  • Refractive Index: 1.628
  • PSA: 47.56000
  • LogP: 1.66560

N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide Suppliers

Amadis Chemical Company Limited
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(CAS:227199-07-7)N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide
Order Number:A1008210
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:07
Price ($):162.0/286.0
Email:sales@amadischem.com

Additional information on N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide

N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide: A Comprehensive Overview

N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide, identified by the CAS registry number 227199-07-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzodioxole moiety with a chloroacetyl group. The benzodioxole ring, a derivative of benzene with two oxygen atoms in the 1,3 positions, contributes to the compound's stability and potential bioactivity. The 2-chloroacetamide group adds further functionality, enhancing the compound's reactivity and making it a promising candidate for various applications.

Recent studies have highlighted the potential of N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it versatile in synthetic chemistry. For instance, its use in the formation of heterocyclic compounds has been documented in several peer-reviewed journals.

The synthesis of CAS No. 227199-07-7 involves a multi-step process that typically begins with the preparation of the benzodioxole derivative. This is followed by the introduction of the chloroacetyl group through methods such as Friedel-Crafts acylation or direct alkylation. The reaction conditions are carefully optimized to ensure high yield and purity. Advanced analytical techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the compound's structure and purity.

In terms of physical properties, N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide exhibits a melting point of approximately 185°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various laboratory applications, including chromatographic separations and spectroscopic analyses.

The biological evaluation of this compound has revealed interesting findings. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with inflammatory processes, suggesting potential anti-inflammatory activity. Furthermore, preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in oncology research.

From an environmental perspective, the degradation pathways of CAS No. 227199-07-7 have been studied under simulated environmental conditions. Results indicate that the compound undergoes hydrolysis under alkaline conditions, leading to the formation of less complex byproducts. These findings are crucial for understanding its environmental fate and ensuring safe handling practices in industrial settings.

In conclusion, N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide (CAS No. 227199-07-) is a compound with significant potential in both academic research and industrial applications. Its unique structure, versatile reactivity, and promising biological activity make it a valuable addition to the arsenal of chemical tools available to researchers today.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:227199-07-7)N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide
A1008210
Purity:99%/99%
Quantity:5g/10g
Price ($):162.0/286.0
Email